molecular formula C13H14N+ B054112 1-Methyl-4-(2-methylphenyl)pyridinium CAS No. 111342-39-3

1-Methyl-4-(2-methylphenyl)pyridinium

Cat. No.: B054112
CAS No.: 111342-39-3
M. Wt: 184.26 g/mol
InChI Key: SQQIVWWCOPFTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(2-methylphenyl)pyridinium (also known as 2'CH3-MPP+) is a pyridinium-based compound recognized in scientific research for its potent and selective neurotoxicity towards dopaminergic neurons. As a key metabolite of the pro-neurotoxin 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'CH3-MPTP), it serves as a critical tool for modeling the degeneration of nigrostriatal pathways in Parkinson's Disease research. Its primary mechanism of action involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a crucial component of the electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to a depletion of cellular ATP and an increase in the production of damaging reactive oxygen species (ROS). The subsequent energetic crisis and oxidative stress ultimately trigger apoptotic cell death. Research indicates that this compound is an excellent substrate for the dopamine transporter (DAT), which facilitates its active accumulation inside dopaminergic neurons, accounting for its selective toxicity. Studies have shown that 2'CH3-MPTP is metabolized to this pyridinium cation more efficiently than its analog MPTP, contributing to its greater potency in vivo. The neurotoxicity induced by this compound can be attenuated by pre-treatment with dopamine uptake inhibitors, further underscoring the role of the dopamine transporter in its mechanism. This product is intended for research purposes only and is a key reagent in: • Studying mitochondrial dysfunction and oxidative stress in neurodegenerative diseases. • Creating in vitro and in vivo models of Parkinsonism. • Investigating the molecular pathways of dopaminergic cell death. • Screening and evaluating potential neuroprotective compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly prohibited for human or veterinary use.

Properties

CAS No.

111342-39-3

Molecular Formula

C13H14N+

Molecular Weight

184.26 g/mol

IUPAC Name

1-methyl-4-(2-methylphenyl)pyridin-1-ium

InChI

InChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1

InChI Key

SQQIVWWCOPFTKT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=[N+](C=C2)C

Canonical SMILES

CC1=CC=CC=C1C2=CC=[N+](C=C2)C

Other CAS No.

111342-39-3

Synonyms

1-methyl-4-(2-methylphenyl)pyridinium
1-methyl-4-(2-methylphenyl)pyridinium iodide
2'-methyl MPP+

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties
MMP has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further research in pharmacology.

Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of MMP on neuronal cells subjected to oxidative stress. The results indicated that MMP significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent .

Organic Synthesis

Role as a Catalyst
MMP has been utilized as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its unique structure allows it to facilitate reactions that require specific steric and electronic environments.

Table 1: Summary of Organic Reactions Utilizing MMP

Reaction TypeDescriptionReference
Friedel-Crafts ReactionCatalyzes alkylation of aromatic compounds
N-alkylationFacilitates the formation of amines from alcohols
Michael AdditionEnhances nucleophilic addition to α,β-unsaturated carbonyls

Material Science

Applications in Polymer Chemistry
MMP has been incorporated into polymer matrices to enhance material properties. Its quaternary ammonium structure contributes to improved thermal stability and mechanical strength.

Case Study: Polymer Composites
Research has demonstrated that incorporating MMP into poly(methyl methacrylate) (PMMA) composites results in enhanced mechanical properties and thermal stability compared to pure PMMA. The study highlights the potential for MMP-modified polymers in high-performance applications .

Environmental Science

Toxicological Studies
MMP's environmental impact has been assessed through various toxicological studies. It is crucial to understand its behavior and degradation in ecological systems to evaluate its safety for environmental applications.

Table 2: Toxicological Data for MMP

EndpointValueReference
Acute Toxicity (Fish)LC50 > 100 mg/L
BiodegradabilityModerate
Bioaccumulation PotentialLow

Comparison with Similar Compounds

1-Methyl-4-phenylpyridinium (MPP+)

  • Structural Difference : Lacks the 2-methyl substituent on the phenyl ring.
  • Biological Activity :
    • DAT Uptake: Km = 872 nM, Vmax = 5.2 nmol/g tissue/min, indicating slightly lower affinity but comparable transport efficiency to 2'CH3-MPP+ .
    • Mitochondrial Inhibition: MPP+ is marginally more potent in inhibiting Complex I than 2'CH3-MPP+ .
  • Neurotoxicity Mechanism : Both compounds require DAT-mediated uptake and mitochondrial inhibition, but 2'CH3-MPP+ toxicity is less sensitive to MAO-B inhibitors (e.g., deprenyl), suggesting differences in metabolic pathways .

1-Methyl-4-[4-(methylthio)phenyl]pyridinium (MMPP)

  • Structural Difference : Contains a 4-(methylthio)phenyl group instead of 2-methylphenyl.

4-(4-Dimethylaminophenyl)-1-methylpyridinium (APP+)

  • Structural Difference: Features a 4-dimethylaminophenyl substituent.
  • Functional Properties :
    • Acts as a serotonin transporter (SERT) ligand with binding-induced fluorescence.
    • Analogues like BPP+ (butyl substituent) and PPP+ (piperidinyl group) show altered fluorescence quantum yields and transporter affinities, highlighting the role of electron-donating groups in modulating optical and biological activity .

1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium Iodide

  • Structural Difference : Incorporates a pyrenyl-vinyl group for extended conjugation.
  • Functional Properties :
    • Exhibits solvatochromism with fluorescence quantum yields of 0.38–0.54 and lifetimes of 2.2–2.6 ns, making it a superior probe for solvent polarity compared to simpler pyridinium derivatives .

Structural Effects on Key Properties

Substituent Position and MAO Affinity

  • The 2-methyl group on the phenyl ring in 2'CH3-MPP+ enhances MAO-B affinity, increasing its conversion rate from the parent compound (2'CH3-MPTP) compared to MPTP .
  • In contrast, para-substituted derivatives like MMPP or APP+ prioritize steric or electronic effects over MAO interactions.

Impact on Mitochondrial Toxicity

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1-Methyl-4-(2-methylphenyl)pyridinium, and what yield optimization strategies are supported by recent studies?

    • Methodological Answer : Pyridinium salts are typically synthesized via quaternization reactions, where pyridine derivatives react with alkylating agents. For example, outlines a synthesis protocol involving reaction steps in dichloromethane with sodium hydroxide, achieving 99% purity after purification. Yield optimization may involve controlling reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Advanced strategies like skeletal remodeling (e.g., destructive ring-opening and reconstruction) can generate structurally complex derivatives, as demonstrated in chalcone-based pyridinium systems .

    Q. How can researchers characterize the structural and purity parameters of this compound using spectroscopic and chromatographic techniques?

    • Methodological Answer : Structural elucidation requires a combination of 1H^1H/13C^13C NMR for functional group identification and mass spectrometry for molecular weight confirmation. Chromatographic methods like HPLC (as referenced in for related compounds) ensure purity validation. PubChem-derived InChI keys and descriptors (e.g., InChI=1S/C11H8N2O...) provide standardized identifiers for cross-referencing structural data .

    Q. What are the known stability profiles and storage requirements for pyridinium salts under laboratory conditions?

    • Methodological Answer : Pyridinium salts are generally stable under inert atmospheres and room temperature but may degrade in the presence of strong acids, bases, or oxidizers (). Storage recommendations include airtight containers, desiccants, and avoidance of UV light. For compounds with uncharacterized degradation pathways (as noted in ), accelerated stability studies under varied pH and temperature conditions are advised .

    Advanced Research Questions

    Q. How do pyridinium salts like this compound participate in biocatalytic systems, particularly in lipase-mediated reactions?

    • Methodological Answer : demonstrates that pyridinium ligands interact with lipases via redox-active mechanisms. Cyclic voltammetry and spectrophotometry are critical for probing these interactions. Researchers should design kinetic assays to monitor substrate conversion rates and use computational models (e.g., DFT calculations) to predict binding affinities and catalytic pathways .

    Q. What skeletal remodeling strategies have been developed for pyridinium-based compounds to access complex polycyclic structures?

    • Methodological Answer : describes a skeletal remodeling approach combining ring-opening and reconstruction. For this compound, activating groups (e.g., electron-withdrawing substituents) can drive regioselective transformations. Control experiments and theoretical calculations (e.g., transition state modeling) are essential to validate reaction mechanisms and optimize diastereocontrol .

    Q. How should researchers address data gaps in toxicity and environmental impact assessments for pyridinium salts with limited ecotoxicological data?

    • Methodological Answer : When acute/chronic toxicity data are unavailable (as in ), researchers can employ predictive models like QSAR (Quantitative Structure-Activity Relationships) or tiered testing frameworks. For environmental mobility, batch sorption studies (e.g., soil-water partitioning experiments) and biodegradability assays under simulated natural conditions are recommended .

    Q. What experimental approaches resolve contradictions in the reactivity of pyridinium salts with biological macromolecules?

    • Methodological Answer : Contradictory data may arise from differing experimental conditions (e.g., pH, ionic strength). Researchers should standardize assay protocols and use orthogonal techniques (e.g., SPR for binding kinetics, TEM for structural changes) to reconcile discrepancies. Meta-analyses of existing literature, as done for lipase interactions in , can identify systemic biases or knowledge gaps .

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